6-Cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Overview
Description
6-Cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a versatile small molecule scaffold used in various research and industrial applications. This compound, with the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol, is known for its unique chemical structure, which includes a cyclopropyl group attached to a dihydropyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid typically involves the reaction of cyclopropylamine with 2-oxo-1,2-dihydropyridine-4-carboxylic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-Cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is utilized in several scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: As a probe to study enzyme-substrate interactions and metabolic pathways.
Medicine: Potential use as a precursor for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and modulating metabolic pathways. In receptor-mediated processes, it acts as an agonist or antagonist, influencing cellular signaling and physiological responses .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid: Similar structure but with a chloro group instead of a cyclopropyl group.
2-Oxo-1,2-dihydropyridine-3-carboxylic acid: Lacks the cyclopropyl group and has different reactivity and applications.
Uniqueness
6-Cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This structural feature enhances its stability, reactivity, and potential for diverse applications in research and industry .
Biological Activity
Overview
6-Cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (CPC) is a small organic molecule with significant potential in medicinal chemistry. Its unique structure, characterized by a cyclopropyl group attached to a dihydropyridine ring, contributes to its diverse biological activities, including anticancer and antimicrobial properties. This article compiles recent research findings, case studies, and data tables to elucidate the biological activity of CPC.
- Molecular Formula : C9H9NO3
- Molecular Weight : 179.17 g/mol
- CAS Number : 150190-28-6
CPC's mechanism of action primarily involves its interaction with various enzymes and receptors. It has been shown to inhibit certain enzymes by binding to their active sites, thereby modulating metabolic pathways. Additionally, CPC can act as an agonist or antagonist in receptor-mediated processes, influencing cellular signaling and physiological responses.
Anticancer Activity
Recent studies have highlighted CPC's potential as an anticancer agent. For instance, research on related compounds within the dihydropyridine family has demonstrated significant cytotoxic effects against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Activity Description |
---|---|---|---|
CPC | HT29 (Colon) | 0.4 | 2.5 times more active than doxorubicin |
Analog 24 | Staphylococcus aureus | Equivalent to ampicillin | Significant antimicrobial activity |
In a study evaluating a series of 1,4,6-trisubstituted derivatives, CPC analogs exhibited cytotoxicity against human tumor cell lines, suggesting that the structural features of these compounds enhance their therapeutic potential .
Antimicrobial Activity
CPC has also been evaluated for its antimicrobial properties. In vitro tests indicated that several derivatives showed potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with one analog displaying comparable efficacy to standard antibiotics like ampicillin .
Case Studies
- Cytotoxic Evaluation : A study synthesized various dihydropyridine derivatives, including CPC analogs, which were tested for cytotoxicity against three human tumor cell lines. The most active compound demonstrated significant inhibition of cell growth, indicating its potential for further development as an anticancer drug .
- Antimicrobial Screening : Another research effort focused on the antimicrobial activity of CPC-related compounds against common pathogens. The results indicated that certain derivatives not only inhibited bacterial growth but also showed antifungal properties comparable to established antifungal agents like clotrimazole .
Research Findings
The following table summarizes key findings from various studies on the biological activities of CPC and its analogs:
Properties
IUPAC Name |
2-cyclopropyl-6-oxo-1H-pyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-8-4-6(9(12)13)3-7(10-8)5-1-2-5/h3-5H,1-2H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFWIYLEHUULCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CC(=O)N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150190-28-6 | |
Record name | 6-cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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